Ald-Ph-PEG6-t-butyl ester

Descripción general

Descripción

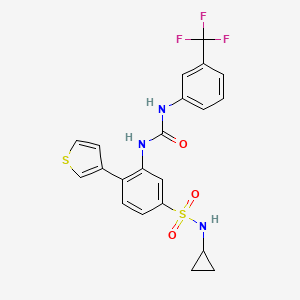

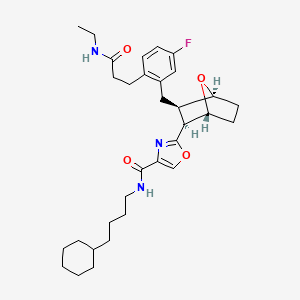

Ald-Ph-PEG6-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The molecular weight is 541.6 g/mol and the molecular formula is C27H43NO10 .

Molecular Structure Analysis

The molecular structure of Ald-Ph-PEG6-t-butyl ester consists of a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The molecular formula is C27H43NO10 .Physical And Chemical Properties Analysis

Ald-Ph-PEG6-t-butyl ester has a molecular weight of 541.6 g/mol and a molecular formula of C27H43NO10 . It is a non-cleavable linker for bio-conjugation .Aplicaciones Científicas De Investigación

Enhanced Stability of Enzymes

Ald-Ph-PEG6-t-butyl ester has been utilized in improving the stability of enzymes. For instance, PEGylation of cellulase, a technique involving the covalent binding of the enzyme to monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), significantly enhances its stability. This method demonstrated a more than 30-fold increase in enzyme stability at 50°C, facilitating effective saccharification of dissolved cellulose (Li et al., 2013).

Photovoltaic Applications

Ald-Ph-PEG6-t-butyl ester has been shown to improve the stability of hybrid halide perovskites in photovoltaic applications. Atomic layer deposition (ALD) of oxide film on phenyl-C61 butyric acid methyl ester (PCBM) significantly enhances the ambient stability of these materials against environmental conditions and even liquid water, opening up new possibilities in solar cell technology (Yu et al., 2018).

Corrosion Inhibition

Research on alkyl esters derived from carboxybenzotriazole, which are structurally related to Ald-Ph-PEG6-t-butyl ester, has shown significant potential in inhibiting copper corrosion. These esters demonstrate varying inhibition efficiencies based on concentration, time, and pH, highlighting their practical use in corrosion prevention (Huynh et al., 2002).

Drug Delivery and Tissue Engineering

In the field of drug delivery and tissue engineering, Ald-Ph-PEG6-t-butyl ester-related compounds like PEG(Alk) have been used to form low-fouling multilayer films and capsules. These structures exhibit specific deconstruction properties under reducing conditions, suggesting their potential applications in controlled drug release (Leung et al., 2011).

Molecular Conformation Studies

The compound has facilitated the study of alkyl groups' conformations when forced into small spaces. This research provides insights into the behavior of alkyl chains in constrained environments, which is crucial for understanding molecular interactions in various fields (Purse & Rebek, 2006).

Photocatalysis and Catalysis

Ald-Ph-PEG6-t-butyl ester-related ALD processes have been crucial in tailoring the interior surface of nanoporous materials, impacting technologies such as photocatalysis and catalysis. The ability to deposit chemical elements through ALD in zeolites, for example, enables the generation of acid catalytic activity (Detavernier et al., 2011).

Improving Electrode Interfaces in Photovoltaics

In photovoltaics, poly(ethylene oxide) derivatives have been used to improve electrode interfaces, significantly enhancing the performance of solar cells. The formation of a carbide-like junction at the interface during thermal evaporation is key to electron extraction through electrodes (Jeng et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODVDQNRIUQKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ald-Ph-PEG6-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)